Physicochemical Differentiation: Computed LogP Comparison vs. 2-Bromo-1,4-benzenediol
The computed octanol-water partition coefficient (LogP) for 2-Bromo-6-methoxybenzene-1,4-diol is 1.8689, indicating a moderate lipophilicity profile that is advantageous for membrane permeability in biological systems . In contrast, the simpler analog 2-Bromo-1,4-benzenediol (CAS 583-69-7), which lacks the 6-methoxy group, exhibits a lower LogP of 1.82 [1]. This difference, while modest, reflects the incremental lipophilicity contributed by the methoxy substituent, a factor known to influence partition coefficients in hydroquinone systems [2]. For procurement decisions, this data confirms that 2-Bromo-6-methoxybenzene-1,4-diol possesses a distinct physicochemical identity that cannot be replicated by bromohydroquinone.
| Evidence Dimension | Computed LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.8689 |
| Comparator Or Baseline | 2-Bromo-1,4-benzenediol (CAS 583-69-7): 1.82 |
| Quantified Difference | ΔLogP = +0.0489 |
| Conditions | Computational prediction using standard algorithms; values reported in vendor technical datasheets. |
Why This Matters
Confirms the compound's unique physicochemical signature, which is critical for applications where lipophilicity influences bioavailability or extraction efficiency.
- [1] Sielc Technologies. (2018). 1,4-Benzenediol, 2-bromo-. Retrieved from Sielc product page. View Source
- [2] Roginsky, V. A., Pisarenko, L. M., Bors, W., Michel, C., & Saran, M. (1998). Comparative pulse radiolysis studies of alkyl- and methoxy-substituted semiquinones formed from quinones and hydroquinones. Journal of the Chemical Society, Faraday Transactions, 94(13), 1835-1840. View Source
